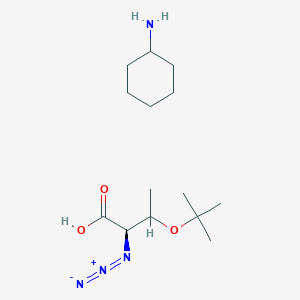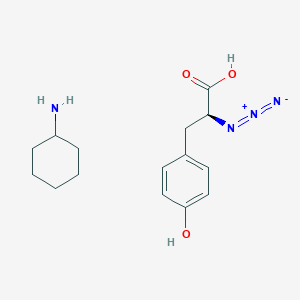
氯代联苯5432
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arochlor 5432 is a polychlorinated biphenyl (PCB) mixture, known for its use as a dielectric fluid in electrical equipment such as transformers and capacitors. It is a complex mixture containing multiple halogenated compounds, primarily 2,3,3’,4,4’,5-hexachlorobiphenyl and 2,3,5,6-tetrachlorobiphenyl . Due to its toxic and persistent nature, the production of Arochlor 5432 was banned in the United States in 1979.
科学研究应用
Arochlor 5432 has been extensively studied for its environmental impact and toxicological effects. It has been used in research to understand the behavior of PCBs in the environment, including their persistence, bioaccumulation, and biomagnification in the food chain . Additionally, it has been utilized in studies investigating the toxic effects of PCBs on wildlife and human health . In the field of chemistry, Arochlor 5432 serves as a reference standard for the analysis of PCB contamination in environmental samples .
作用机制
Target of Action
Arochlor 5432, a mixture of polychlorinated terphenyls (PCT), has been detected in various biological compartments, suggesting that it interacts with multiple targets within these systems . One primary target of Arochlor 5432 is the hepatic cytochrome P4501A (CYP1A) , an enzyme involved in the metabolism of xenobiotics .
Mode of Action
Arochlor 5432 interacts with its targets, leading to changes in their activity. For instance, it has been reported to induce levels of hepatic CYP1A and associated EROD activity in mummichogs . This induction suggests that the effects of Arochlor 5432 may be mediated through Ah receptor binding .
Biochemical Pathways
The induction of hepatic CYP1A by Arochlor 5432 suggests that it affects the xenobiotic metabolism pathway . This pathway is responsible for the breakdown of foreign substances, including pollutants and drugs, in the body. The induction of CYP1A can lead to increased metabolism of these substances, potentially altering their effects on the body .
Pharmacokinetics
Given its detection in various biological compartments, it can be inferred that it is capable of being absorbed and distributed within organisms . Its interaction with the CYP1A enzyme suggests that it undergoes metabolic processes .
Result of Action
The induction of hepatic CYP1A by Arochlor 5432 can lead to changes in the metabolism of xenobiotics . This can potentially alter the effects of these substances on the body. For instance, increased metabolism can lead to faster clearance of drugs, potentially reducing their efficacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Arochlor 5432. For example, its concentration in sediment and biota was found to decrease with distance downstream from the PCT outfall . This suggests that the distribution of Arochlor 5432 in the environment can influence its bioavailability and, consequently, its effects on organisms .
生化分析
Biochemical Properties
Arochlor 5432 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions of Arochlor 5432 is with the cytochrome P450 enzyme system, particularly the CYP1A isoform. This interaction leads to the induction of hepatic cytochrome P4501A (CYP1A) and associated ethoxyresorufin-O-deethylase (EROD) activity in teleost fish and mammalian systems . The binding of Arochlor 5432 to the aryl hydrocarbon receptor (AhR) is a critical step in this process, as it activates the transcription of genes involved in the metabolism of xenobiotics. Additionally, Arochlor 5432 can interact with other proteins and receptors, potentially disrupting normal cellular functions and signaling pathways.
Cellular Effects
Arochlor 5432 has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The binding of Arochlor 5432 to the aryl hydrocarbon receptor (AhR) leads to the activation of the AhR signaling pathway, which can result in changes in the expression of genes involved in xenobiotic metabolism, oxidative stress response, and inflammation . Furthermore, Arochlor 5432 has been reported to lower in vitro D-glucose intestinal absorption in mice, indicating its potential impact on nutrient transport and metabolism . These cellular effects can have significant implications for overall cellular health and function.
Molecular Mechanism
The molecular mechanism of action of Arochlor 5432 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Arochlor 5432 binds to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Upon binding to AhR, Arochlor 5432 induces the translocation of the receptor to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation . The induction of cytochrome P4501A (CYP1A) and associated EROD activity is a key outcome of this process, highlighting the role of Arochlor 5432 in modulating enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arochlor 5432 can change over time due to its stability, degradation, and long-term impact on cellular function. Arochlor 5432 is known for its chemical stability, which allows it to persist in the environment and biological systems for extended periods . Studies have shown that Arochlor 5432 can induce hepatic cytochrome P4501A (CYP1A) activity in teleost fish over time, suggesting that its effects can be sustained with prolonged exposure . Additionally, the degradation of Arochlor 5432 in environmental and biological samples can lead to the formation of metabolites that may have different toxicological properties . Long-term studies are essential to fully understand the temporal effects of Arochlor 5432 on cellular function and health.
Dosage Effects in Animal Models
The effects of Arochlor 5432 vary with different dosages in animal models. Studies have demonstrated that Arochlor 5432 can induce hepatic cytochrome P4501A (CYP1A) activity in teleost fish and mammals in a dose-dependent manner . Higher doses of Arochlor 5432 are associated with greater induction of CYP1A activity and increased EROD activity, indicating a threshold effect for these responses. At high doses, Arochlor 5432 can also exhibit toxic or adverse effects, including disruption of endocrine function, oxidative stress, and inflammation . These findings highlight the importance of understanding the dosage-dependent effects of Arochlor 5432 to assess its potential risks and benefits.
Metabolic Pathways
Arochlor 5432 is involved in metabolic pathways that include interactions with enzymes and cofactors. The primary metabolic pathway for Arochlor 5432 involves its biotransformation by the cytochrome P450 enzyme system, particularly the CYP1A isoform . This process leads to the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate for excretion. The induction of CYP1A activity by Arochlor 5432 is a key aspect of its metabolism, as it enhances the biotransformation and elimination of the compound from the body . Additionally, Arochlor 5432 can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in xenobiotic metabolism and oxidative stress response.
Transport and Distribution
The transport and distribution of Arochlor 5432 within cells and tissues are influenced by its interactions with transporters and binding proteins. Arochlor 5432 is highly lipophilic, allowing it to readily cross cell membranes and accumulate in lipid-rich tissues . Once inside the cell, Arochlor 5432 can bind to intracellular proteins, including the aryl hydrocarbon receptor (AhR), which facilitates its transport to the nucleus . The distribution of Arochlor 5432 within the body is also affected by its binding to plasma proteins, which can influence its bioavailability and tissue accumulation. Understanding the transport and distribution of Arochlor 5432 is crucial for assessing its potential impact on different tissues and organs.
Subcellular Localization
The subcellular localization of Arochlor 5432 is an important factor in determining its activity and function. Arochlor 5432 primarily localizes to the cytoplasm, where it binds to the aryl hydrocarbon receptor (AhR) and forms a complex that translocates to the nucleus . Within the nucleus, the Arochlor 5432-AhR complex binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. The subcellular localization of Arochlor 5432 is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are critical for understanding the molecular mechanisms underlying the effects of Arochlor 5432 on cellular function and health.
准备方法
The synthesis of Arochlor 5432 involves the chlorination of biphenyl compounds. The process typically includes the reaction of benzene with chlorine gas under controlled conditions to produce various chlorinated biphenyls . Industrial production methods may vary slightly depending on the manufacturer, but the general approach remains consistent .
化学反应分析
Arochlor 5432 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of chlorinated benzoic acids.
Reduction: This process reduces the number of chlorine atoms, leading to less chlorinated biphenyls.
Substitution: In this reaction, chlorine atoms are replaced by other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically less chlorinated biphenyls and various chlorinated organic acids .
相似化合物的比较
Similar compounds include Arochlor 1016, Arochlor 1221, Arochlor 1232, Arochlor 1242, Arochlor 1248, Arochlor 1254, and Arochlor 1260 . Each of these mixtures has a different chlorine content and composition, which affects their physical and chemical properties. Arochlor 5432 is unique due to its specific combination of chlorinated biphenyls, which gives it distinct toxicological and environmental characteristics .
属性
CAS 编号 |
63496-31-1 |
|---|---|
分子式 |
UVCB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)



